2-Methyl-3-(oxetan-2-yl)propanoic acid
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Overview
Description
2-Methyl-3-(oxetan-2-yl)propanoic acid is an organic compound characterized by the presence of a four-membered oxetane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of a hydroxy ester can yield the oxetane ring, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the oxetane ring. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methyl-3-(oxetan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane derivatives.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2-Methyl-3-(oxetan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-propanoic acid: Similar in structure but lacks the oxetane ring.
Oxetan-3-yl derivatives: Compounds containing the oxetane ring but with different substituents.
Uniqueness
2-Methyl-3-(oxetan-2-yl)propanoic acid is unique due to the combination of the oxetane ring and the carboxylic acid group.
Properties
IUPAC Name |
2-methyl-3-(oxetan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)4-6-2-3-10-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZPFSPFGUILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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